molecular formula C10H13NO3 B12078888 N-(1,3-dihydroxypropan-2-yl)benzamide

N-(1,3-dihydroxypropan-2-yl)benzamide

Cat. No.: B12078888
M. Wt: 195.21 g/mol
InChI Key: HPJXHEKSMWBVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dihydroxypropan-2-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This compound features a benzamide core with a 1,3-dihydroxypropan-2-yl substituent, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydroxypropan-2-yl)benzamide typically involves the reaction of benzoyl chloride with 1,3-dihydroxypropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydroxypropan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-dihydroxypropan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and diabetes.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of N-(1,3-dihydroxypropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an allosteric activator of enzymes such as glucokinase, enhancing their catalytic activity. The compound’s hydroxyl groups can form hydrogen bonds with active site residues, stabilizing the enzyme-substrate complex and promoting the desired biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-dihydroxypropan-2-yl)benzamide stands out due to its unique combination of a benzamide core and a 1,3-dihydroxypropan-2-yl substituent. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

N-(1,3-dihydroxypropan-2-yl)benzamide

InChI

InChI=1S/C10H13NO3/c12-6-9(7-13)11-10(14)8-4-2-1-3-5-8/h1-5,9,12-13H,6-7H2,(H,11,14)

InChI Key

HPJXHEKSMWBVRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.